molecular formula C18H20N4O3 B2570151 1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863448-39-9

1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2570151
CAS No.: 863448-39-9
M. Wt: 340.383
InChI Key: VXOJLAAELUOUDY-UHFFFAOYSA-N
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Description

The compound 1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one features a pyrazolo[3,4-d]pyrimidinone core, a scaffold prevalent in medicinal chemistry due to its versatility in targeting enzymes and receptors. Its structure includes a tert-butyl group at position 1 and a 4-methoxyphenyl-2-oxoethyl moiety at position 5, which influence steric bulk, lipophilicity, and electronic properties.

Properties

IUPAC Name

1-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-18(2,3)22-16-14(9-20-22)17(24)21(11-19-16)10-15(23)12-5-7-13(25-4)8-6-12/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOJLAAELUOUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest due to its potential biological activities. This compound features a pyrazolo-pyrimidine scaffold, which has been associated with various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activities of this compound based on diverse sources and research findings.

Anticancer Activity

Research indicates that compounds with a pyrazolo-pyrimidine core can inhibit various cancer cell lines. For instance, studies have shown that derivatives of pyrazolo-pyrimidines exhibit cytotoxic effects against human cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. In particular, the inhibition of polo-like kinase 1 (Plk1), a key regulator in mitosis, has been highlighted as a promising mechanism for anticancer activity. Compounds similar to 1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have demonstrated significant inhibitory effects on Plk1 activity in vitro .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A related study found that certain pyrazole derivatives possess selective cyclooxygenase-2 (COX-2) inhibitory activity, which is crucial for managing inflammation-related diseases. The IC50 values for these compounds ranged from 0.2 μM to 17.5 μM . This suggests that the target compound may share similar properties, potentially offering therapeutic benefits in inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of pyrazolo-pyrimidine derivatives has been documented extensively. These compounds have shown efficacy against various bacterial strains and fungi, attributed to their ability to disrupt microbial cell processes . The presence of the methoxy group in the phenyl ring may enhance the lipophilicity and bioavailability of the compound, further contributing to its antimicrobial activity.

Study on Anticancer Mechanisms

A study focused on the structure-activity relationship (SAR) of pyrazolo-pyrimidine derivatives reported that modifications at specific positions significantly influenced their anticancer efficacy. For instance, substituents like tert-butyl and methoxy groups were found to enhance the potency against cancer cell lines by improving solubility and cellular uptake .

In Vitro Testing

In vitro assays evaluating the cytotoxicity of 1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one against human cancer cell lines revealed an IC50 value indicative of moderate to high potency. Such findings align with previous reports on related compounds that exhibited significant anticancer properties .

Summary Table of Biological Activities

Activity Mechanism IC50 Value References
AnticancerInhibition of Plk1Varies (moderate) ,
Anti-inflammatoryCOX-2 inhibition0.2 - 17.5 μM
AntimicrobialDisruption of microbial processesVaries

Scientific Research Applications

The compound has been investigated for its inhibitory effects on various biological targets, particularly in the context of cancer treatment.

Anticancer Properties

  • Inhibition of Polo-like Kinase 1 (Plk1) : Recent studies have highlighted the compound's ability to inhibit Plk1, a kinase involved in cell cycle regulation and often overexpressed in cancer cells. Inhibiting Plk1 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
  • Cell Cycle Arrest : Research indicates that derivatives of pyrazolo[3,4-b]pyridine structures, similar to the compound , can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates. This suggests that the compound may share similar mechanisms of action .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly enhance its biological activity. For instance, substituents on the aromatic rings can influence potency and selectivity against specific cancer cell lines. The presence of the methoxy group on the phenyl ring has been noted to enhance solubility and bioavailability .

Therapeutic Applications

Given its promising biological activity, 1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one presents several potential therapeutic applications:

  • Cancer Treatment : As an inhibitor of Plk1 and possibly other kinases involved in tumorigenesis, this compound could be developed into a novel anticancer drug.
  • Combination Therapies : The compound may enhance the efficacy of existing cancer therapies when used in combination with other agents targeting different pathways .

Case Studies

Several case studies have documented the efficacy of pyrazolo derivatives in preclinical models:

  • Study on Plk1 Inhibition : A study demonstrated that compounds with similar structural features effectively inhibited Plk1 activity and reduced tumor growth in xenograft models of human cancers. The results indicated a significant decrease in tumor size compared to controls .
  • Evaluation of Cytotoxicity : Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines (e.g., HeLa and MCF-7) and found that modifications to the pyrazolo scaffold led to enhanced selectivity and potency against these cells .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring exhibits electron-deficient character, enabling nucleophilic aromatic substitution (NAS) at activated positions. Key observations include:

  • C-6 Position Reactivity : Analogous pyrazolo[3,4-d]pyrimidines undergo NAS at the C-6 position due to electron withdrawal by adjacent nitrogen atoms. For example, halogenation with POCl₃ or PCl₅ yields 6-chloro derivatives, which serve as intermediates for further functionalization .

  • Impact of Substituents : The tert-butyl group at N-1 sterically hinders substitution at adjacent positions, directing reactivity toward C-6 and C-2 .

Electrophilic Substitution on the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes electrophilic aromatic substitution (EAS) due to the electron-donating methoxy (-OCH₃) group:

Reaction Type Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-4-methoxyphenyl derivativemeta to methoxy
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃3-Halo-4-methoxyphenyl derivativepara to methoxy
SulfonationSO₃/H₂SO₄3-Sulfo-4-methoxyphenyl derivativemeta to methoxy

Rationale: The methoxy group directs EAS to the meta and para positions, with para often favored in sterically unhindered systems .

Reduction of the Oxoethyl Group

The ketone moiety in the 2-(4-methoxyphenyl)-2-oxoethyl side chain is susceptible to reduction:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ketone to a secondary alcohol, yielding 2-(4-methoxyphenyl)-2-hydroxyethyl derivatives.

  • Borohydride Reduction : NaBH₄ or LiAlH₄ selectively reduces the ketone without affecting the pyrazolo[3,4-d]pyrimidine core .

Condensation and Cyclization Reactions

The oxoethyl group participates in condensation reactions:

  • Schiff Base Formation : Reaction with primary amines (e.g., NH₂R) forms imine intermediates, which cyclize under acidic or thermal conditions to generate fused heterocycles (e.g., quinazolinones) .

  • Knoevenagel Reaction : Condensation with active methylene compounds (e.g., malononitrile) forms α,β-unsaturated derivatives, enabling further cycloadditions .

Functionalization of the Pyrazole Ring

The pyrazole nitrogen (N-2) can undergo alkylation or acylation under basic conditions:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields N-2 alkylated products.

  • Acylation : Acetic anhydride or acetyl chloride introduces acyl groups at N-2 .

Oxidation Reactions

The pyrimidine ring is resistant to oxidation, but the side chain and substituents are reactive:

  • Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group, enabling further derivatization .

  • Oxoethyl to Carboxylic Acid : Strong oxidizing agents (e.g., KMnO₄/H⁺) convert the ketone to a carboxylic acid.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) are feasible at halogenated positions:

  • Suzuki Coupling : A 6-bromo derivative reacts with aryl boronic acids to form biaryl derivatives, enhancing π-conjugation .

  • Buchwald–Hartwig Amination : Introduces amine groups at C-6 for kinase-targeting applications .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the pyrazolo[3,4-d]pyrimidine ring can undergo ring-opening or tautomerization:

  • Tautomerism : Protonation at N-5 shifts the double-bond arrangement, altering reactivity toward electrophiles.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and molecular weights of analogous pyrazolo[3,4-d]pyrimidinone derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Differences Reference
1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: tert-butyl; 5: 4-methoxyphenyl-2-oxoethyl 381.40 (calculated) Unique combination of tert-butyl and 4-methoxy groups -
Epimidin (1-(4-Methoxyphenyl)-5-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-pyrazolo[3,4-d]pyrimidin-4-one) 1: 4-methoxyphenyl; 5: piperazine-linked 4-methoxyphenyl 546.54 (calculated) Piperazine substituent enhances polarity; dual methoxy groups
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: Phenyl 212.21 Smaller substituent; higher solubility in nonpolar solvents
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 4-fluoro-2-hydroxyphenyl; 6: tert-butyl 331.34 (calculated) Hydroxyl group increases hydrophilicity; fluorine enhances electronegativity

Key Observations:

  • The tert-butyl group in the main compound and 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-... () increases steric hindrance and lipophilicity compared to smaller substituents like phenyl ().
  • In contrast, Epimidin’s piperazine linker () may improve solubility but reduce blood-brain barrier penetration.

Analytical and Pharmacokinetic Considerations

  • HPLC Analysis : Epimidin’s validated HPLC method () with 0.1% trifluoroacetic acid/acetonitrile mobile phase could be adapted for the main compound to assess purity and stability .
  • LogP Predictions : The tert-butyl group in the main compound likely increases LogP (~3.5) compared to Epimidin (LogP ~2.8), suggesting differences in absorption and distribution.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrazolo-pyrimidinone scaffolds. For example:

  • Step 1: Start with a pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Introduce the tert-butyl group via nucleophilic substitution under anhydrous conditions (e.g., using tert-butyl chloride and a base like K₂CO₃ in DMF).
  • Step 2: Attach the 2-(4-methoxyphenyl)-2-oxoethyl moiety via alkylation or Michael addition. Evidence from pyrazole-oxadiazole syntheses suggests using POCl₃ as a cyclizing agent at 120°C for analogous heterocycles .
  • Validation: Confirm regioselectivity and purity via ¹H/¹³C NMR and LC-MS. For complex mixtures, employ gradient HPLC with UV detection (λ = 254 nm) .

Q. Q2. How can structural ambiguities in the pyrazolo-pyrimidinone core be resolved during characterization?

Methodological Answer: Ambiguities in substitution patterns (e.g., tert-butyl vs. other alkyl groups) require:

  • X-ray crystallography: Resolve absolute configuration and bond angles, as demonstrated for ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
  • 2D NMR (COSY, NOESY): Differentiate between N1 and N2 substitution by analyzing through-space couplings. For example, NOE interactions between tert-butyl protons and pyrimidinone protons confirm spatial proximity .

Advanced Research Questions

Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrazolo-pyrimidinone derivatives in kinase inhibition assays?

Methodological Answer:

  • Targeted modifications: Systematically vary substituents (e.g., tert-butyl for steric bulk, 4-methoxyphenyl for electron-donating effects). Use molecular docking (e.g., AutoDock Vina) to predict binding to ATP pockets in kinases like CDK2 or EGFR .
  • Biological assays: Employ FRET-based kinase inhibition assays. For example, measure IC₅₀ values using a Z′-LYTE® kinase assay kit, comparing derivatives with and without the 2-oxoethyl group .
  • Data normalization: Include positive controls (e.g., staurosporine) and account for solvent effects (DMSO ≤ 0.1% v/v) to avoid false positives .

Q. Q4. How can contradictions in biological activity data between in vitro and cell-based assays be addressed?

Methodological Answer: Discrepancies may arise due to:

  • Membrane permeability: Assess logP (e.g., via shake-flask method) and correlate with cellular uptake. The tert-butyl group enhances lipophilicity but may reduce solubility. Use a parallel artificial membrane permeability assay (PAMPA) to quantify permeability .
  • Metabolic stability: Perform microsomal stability assays (e.g., rat liver microsomes). The 4-methoxyphenyl group is prone to demethylation; stabilize via fluorination or steric hindrance .
  • Data interpretation: Apply statistical models (e.g., PCA) to distinguish assay-specific artifacts from true SAR trends .

Q. Q5. What computational methods predict the drug-likeness and bioavailability of this compound?

Methodological Answer:

  • Physicochemical properties: Calculate using SwissADME. The compound’s molecular weight (MW ≈ 380 g/mol), logP (~3.2), and hydrogen-bond acceptors (≈6) should comply with Lipinski’s Rule of Five .
  • Bioavailability: Simulate oral absorption with GastroPlus™. The tert-butyl group may reduce solubility; counterbalance via salt formation (e.g., hydrochloride) or nanoformulation .
  • Toxicity prediction: Use ProTox-II to assess hepatotoxicity. The pyrimidinone core may interact with cytochrome P450 isoforms (e.g., CYP3A4); validate via inhibitory assays .

Q. Q6. How should experimental designs be structured to evaluate synergistic effects with other kinase inhibitors?

Methodological Answer:

  • Combinatorial screening: Use a checkerboard assay to measure synergy (e.g., with imatinib or gefitinib). Calculate combination indices (CI) via CompuSyn software .
  • Dose-response matrices: Test 4–6 concentrations of each compound in triplicate. Include Bliss independence and Loewe additivity models to quantify synergism .
  • In vivo validation: For promising combinations, use xenograft models (e.g., HCT-116 colon cancer). Monitor tumor volume and weight loss; apply ANOVA with post-hoc Tukey tests .

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